2-Methoxycyclohexanepropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclohexanepropanenitrile is an organic compound with a unique structure that combines a methoxy group, a cyclohexane ring, and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxycyclohexanepropanenitrile typically involves the reaction of 2-methoxycyclohexanol with a suitable nitrile source under specific conditions. One common method is the dehydration of 2-methoxycyclohexanol in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4), followed by the addition of a nitrile source like acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of zeolite catalysts in the dehydration step can improve the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycyclohexanepropanenitrile can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol, potassium cyanide (KCN) in ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxycyclohexanepropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxycyclohexanepropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
Comparison with Similar Compounds
2-Methoxycyclohexanol: Shares the methoxy and cyclohexane structure but lacks the nitrile group.
Cyclohexanecarbonitrile: Contains the nitrile group but lacks the methoxy group.
2-Methoxypropene: Contains the methoxy group but has a different carbon skeleton.
Uniqueness: 2-Methoxycyclohexanepropanenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
411238-12-5 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(2-methoxycyclohexyl)propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h9-10H,2-7H2,1H3 |
InChI Key |
ZXJSCMAUPIBRON-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.